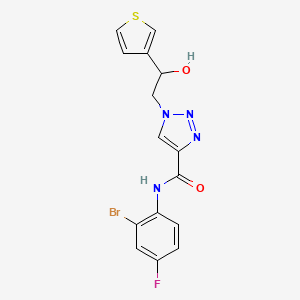
N-(2-bromo-4-fluorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-fluorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12BrFN4O2S and its molecular weight is 411.25. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-4-fluorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-4-fluorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
Triazole derivatives have been synthesized using microwave-assisted techniques, showcasing their potential in creating hybrid molecules with various biological activities. Such compounds have shown good to moderate antimicrobial activity against several microorganisms. Additionally, some derivatives exhibited antiurease and antilipase activities, indicating their potential utility in addressing enzyme-related disorders or conditions (Başoğlu et al., 2013).
Radiotracer Development for PET
Nucleophilic substitution reactions involving halogenated precursors have facilitated the synthesis of radiotracers for positron emission tomography (PET), demonstrating the chemical versatility of triazole derivatives in developing diagnostic tools for studying biological receptors in the brain (Katoch-Rouse & Horti, 2003).
Fluorescent Dyes Synthesis
The synthesis of fluorescent dyes from thioamides, including triazole-related structures, has resulted in compounds with wide-ranging fluorescence spectra. These dyes have applications in materials science and biology, with some exhibiting dual fluorescence suitable for white light emission, highlighting their potential in advanced optical technologies (Witalewska et al., 2019).
Antimicrobial and Antibiofilm Properties
New thiourea derivatives have been explored for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against strains known for biofilm formation. This research indicates the potential of triazole derivatives in developing novel antimicrobial agents with specific antibiofilm properties (Limban et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN4O2S/c16-11-5-10(17)1-2-12(11)18-15(23)13-6-21(20-19-13)7-14(22)9-3-4-24-8-9/h1-6,8,14,22H,7H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGHSYITQBYGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-fluorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

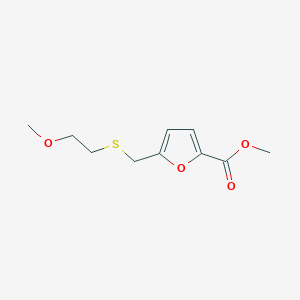
![3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/no-structure.png)
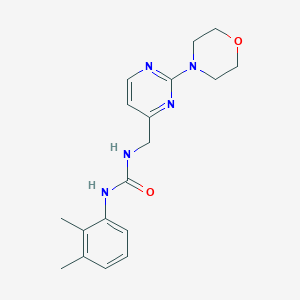
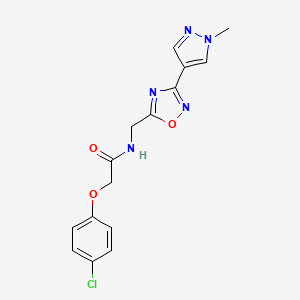
![1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2719480.png)
![1-Benzhydryl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2719481.png)

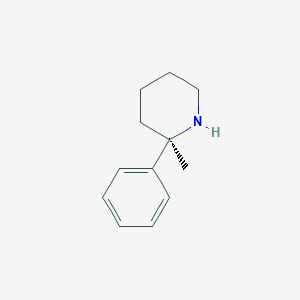

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2719487.png)
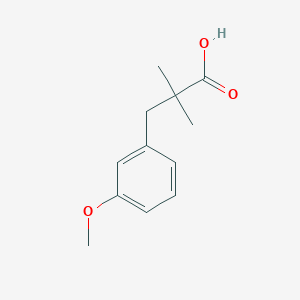
![9-(4-ethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2719490.png)
![N-(2-Aminoethyl)-N-benzyl-4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2719492.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2719494.png)